molecular formula C14H10FN3OS B576399 2-(2-Anilino-4-thiazolyl)-4-fluorophenol CAS No. 1512-76-1

2-(2-Anilino-4-thiazolyl)-4-fluorophenol

Cat. No.: B576399
CAS No.: 1512-76-1
M. Wt: 287.312
InChI Key: OGMCFNDMUIEMTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Anilino-4-thiazolyl)-4-fluorophenol is a fluorinated aromatic compound featuring a thiazole core substituted with an anilino group at position 2 and a 4-fluorophenol moiety. The thiazole ring contributes to its heterocyclic aromaticity, while the fluorine atom and phenol group influence its electronic properties, solubility, and metabolic behavior. This compound is structurally analogous to bioactive thiazole derivatives, which are often explored for pharmaceutical applications due to their diverse pharmacological activities, including anti-inflammatory and anticonvulsant properties .

Properties

CAS No.

1512-76-1

Molecular Formula

C14H10FN3OS

Molecular Weight

287.312

IUPAC Name

4-fluoro-2-[2-(pyridin-2-ylamino)-1,3-thiazol-4-yl]phenol

InChI

InChI=1S/C14H10FN3OS/c15-9-4-5-12(19)10(7-9)11-8-20-14(17-11)18-13-3-1-2-6-16-13/h1-8,19H,(H,16,17,18)

InChI Key

OGMCFNDMUIEMTG-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)NC2=NC(=CS2)C3=C(C=CC(=C3)F)O

Synonyms

2-(2-Aanilino-4-thiazolyl)-4-fluorophenol

Origin of Product

United States

Comparison with Similar Compounds

Glycosylation Potential

The 4-fluorophenol group in the target compound is prone to glycosylation, a detoxification mechanism observed in plant cells. For example, 4-fluorophenol is converted to β-glucoside (32%) and β-gentiobioside (6%) in N. tabacum cultures .

Carcinogenicity Considerations

Thiazole-containing compounds such as N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide (FANFT) are potent bladder carcinogens in rats, inducing 100% tumor incidence . However, prolonged exposure studies are needed to confirm this hypothesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.